molecular formula C26H31ClN4O B13565275 2-chloro-1-{3-[4-(dimethylamino)phenyl]-7-{[4-(dimethylamino)phenyl]methylidene}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}ethan-1-one

2-chloro-1-{3-[4-(dimethylamino)phenyl]-7-{[4-(dimethylamino)phenyl]methylidene}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}ethan-1-one

Cat. No.: B13565275
M. Wt: 451.0 g/mol
InChI Key: SRRBJGATPDYNQA-SILNSSARSA-N
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Description

2-chloro-1-{3-[4-(dimethylamino)phenyl]-7-{[4-(dimethylamino)phenyl]methylidene}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}ethan-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-{3-[4-(dimethylamino)phenyl]-7-{[4-(dimethylamino)phenyl]methylidene}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}ethan-1-one typically involves multi-step organic reactions. The process starts with the preparation of the core indazole structure, followed by the introduction of the dimethylamino phenyl groups and the chloro substituent. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride or phosphorus pentachloride, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation would ensure high yield and purity. Solvent recovery and recycling would be integral to the process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-{3-[4-(dimethylamino)phenyl]-7-{[4-(dimethylamino)phenyl]methylidene}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the double bonds and aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-1-{3-[4-(dimethylamino)phenyl]-7-{[4-(dimethylamino)phenyl]methylidene}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}ethan-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Researchers investigate its binding affinity, selectivity, and biological activity to identify potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as an anticancer agent. Its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation makes it a promising candidate for further development and clinical trials.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers. Researchers explore its potential to enhance the performance and durability of industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-1-{3-[4-(dimethylamino)phenyl]-7-{[4-(dimethylamino)phenyl]methylidene}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-{3-[4-(dimethylamino)phenyl]-7-{[4-(dimethylamino)phenyl]methylidene}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}ethan-1-one shares structural similarities with other indazole derivatives, such as:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H31ClN4O

Molecular Weight

451.0 g/mol

IUPAC Name

2-chloro-1-[(7Z)-3-[4-(dimethylamino)phenyl]-7-[[4-(dimethylamino)phenyl]methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone

InChI

InChI=1S/C26H31ClN4O/c1-29(2)21-12-8-18(9-13-21)16-20-6-5-7-23-25(20)28-31(24(32)17-27)26(23)19-10-14-22(15-11-19)30(3)4/h8-16,23,26H,5-7,17H2,1-4H3/b20-16-

InChI Key

SRRBJGATPDYNQA-SILNSSARSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/CCCC3C2=NN(C3C4=CC=C(C=C4)N(C)C)C(=O)CCl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)N(C)C)C(=O)CCl

Origin of Product

United States

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